N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide
Description
N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide is a complex organic compound that features a benzofuran ring, an azetidine ring, and a cyclobutanecarboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-16(12-4-1-5-12)17-13-9-18(10-13)23(20,21)14-6-2-3-11-7-8-22-15(11)14/h2-3,6,12-13H,1,4-5,7-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHZWJAZZLPLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CN(C2)S(=O)(=O)C3=CC=CC4=C3OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran ring through a cyclization reaction. This can be achieved using a cinchona squaramide-based organocatalyst in an enantioselective intramolecular oxa-Michael reaction of enones or α,β-unsaturated esters containing benzylic alcohols .
Next, the azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzofuran derivative. Finally, the cyclobutanecarboxamide group is attached via an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran and azetidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran ring may interact with aromatic residues in the target protein, while the azetidine ring could form hydrogen bonds or electrostatic interactions. The sulfonyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran ring, known for their biological activities such as anti-tumor and anti-viral properties.
Azetidine derivatives: Compounds with the azetidine ring, which are studied for their potential as enzyme inhibitors and pharmaceuticals.
Cyclobutanecarboxamide derivatives: Compounds featuring the cyclobutanecarboxamide group, used in medicinal chemistry for their stability and bioactivity.
Uniqueness
N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide is unique due to the combination of these three distinct structural motifs, which may confer unique biological activities and chemical properties not found in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
